molecular formula C12H9Cl2NO2S B12862414 2,5-dichloro-N-(2-hydroxy-4-methyl-phenyl)thiophene-3-carboxamide

2,5-dichloro-N-(2-hydroxy-4-methyl-phenyl)thiophene-3-carboxamide

Cat. No.: B12862414
M. Wt: 302.2 g/mol
InChI Key: PFISOUVQAMZIOO-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2,5-dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the thiophene ring.

Scientific Research Applications

2,5-Dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide involves its interaction with molecular targets in biological systems. The specific pathways and targets depend on the context of its use. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiophene derivatives. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C12H9Cl2NO2S

Molecular Weight

302.2 g/mol

IUPAC Name

2,5-dichloro-N-(2-hydroxy-4-methylphenyl)thiophene-3-carboxamide

InChI

InChI=1S/C12H9Cl2NO2S/c1-6-2-3-8(9(16)4-6)15-12(17)7-5-10(13)18-11(7)14/h2-5,16H,1H3,(H,15,17)

InChI Key

PFISOUVQAMZIOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)O

Origin of Product

United States

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